Cas no 2228140-38-1 (tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate)

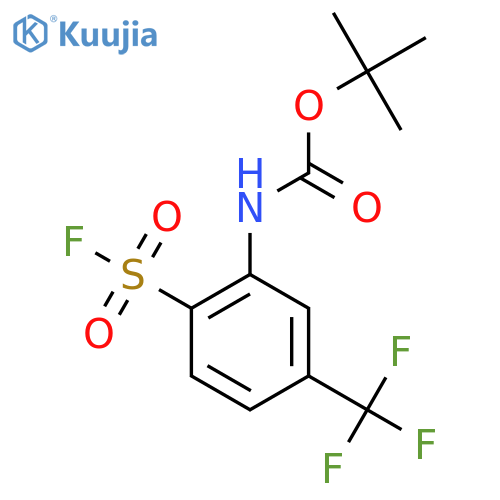

2228140-38-1 structure

商品名:tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate

- EN300-1900369

- 2228140-38-1

- tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate

-

- インチ: 1S/C12H13F4NO4S/c1-11(2,3)21-10(18)17-8-6-7(12(13,14)15)4-5-9(8)22(16,19)20/h4-6H,1-3H3,(H,17,18)

- InChIKey: JZARVMKTKFOKHS-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(F)(F)F)=CC=1NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 343.05014172g/mol

- どういたいしつりょう: 343.05014172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 80.8Ų

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900369-2.5g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 2.5g |

$2100.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-0.25g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 0.25g |

$985.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-0.05g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 0.05g |

$900.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-1.0g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 1g |

$1070.0 | 2023-06-02 | ||

| Enamine | EN300-1900369-1g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 1g |

$1070.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-10g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 10g |

$4606.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-0.5g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 0.5g |

$1027.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-10.0g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 10g |

$4606.0 | 2023-06-02 | ||

| Enamine | EN300-1900369-0.1g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 0.1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1900369-5g |

tert-butyl N-[2-(fluorosulfonyl)-5-(trifluoromethyl)phenyl]carbamate |

2228140-38-1 | 5g |

$3105.0 | 2023-09-18 |

tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

2228140-38-1 (tert-butyl N-2-(fluorosulfonyl)-5-(trifluoromethyl)phenylcarbamate) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量